molecular formula C6H11N3S B15258069 1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine

1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B15258069
M. Wt: 157.24 g/mol
InChI Key: BZNDGIOSYWDQAV-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methylsulfanyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazole-3-amine with 2-(methylsulfanyl)ethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

  • 4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine
  • 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine
  • 2-Methylsulfanyl-1,4-dihydropyrimidines

Uniqueness: 1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with the methylsulfanyl and amine groups allows for versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)pyrazol-3-amine

InChI

InChI=1S/C6H11N3S/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8)

InChI Key

BZNDGIOSYWDQAV-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=CC(=N1)N

Origin of Product

United States

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